molecular formula C4H9IO B14737326 4-Iodobutan-2-ol CAS No. 6089-15-2

4-Iodobutan-2-ol

Cat. No.: B14737326
CAS No.: 6089-15-2
M. Wt: 200.02 g/mol
InChI Key: FRITUKTYDGNWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobutan-2-ol is an organic compound with the molecular formula C₄H₉IO. It is a halogenated alcohol, specifically an iodinated butanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobutan-2-ol can be synthesized through several methods. One common approach involves the iodination of butan-2-ol. This process typically requires the use of iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired iodination .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

4-Iodobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodobutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodobutan-2-ol involves its reactivity as an iodinated alcohol. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group (-OH) also contributes to its reactivity, allowing for oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobutan-2-ol: Similar structure but with a chlorine atom instead of iodine.

    4-Bromobutan-2-ol: Similar structure but with a bromine atom instead of iodine.

    Butan-2-ol: The non-halogenated parent compound.

Uniqueness

4-Iodobutan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The larger atomic size and higher reactivity of iodine make this compound particularly useful in certain synthetic applications where other halogenated butanols may not be as effective .

Properties

CAS No.

6089-15-2

Molecular Formula

C4H9IO

Molecular Weight

200.02 g/mol

IUPAC Name

4-iodobutan-2-ol

InChI

InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3

InChI Key

FRITUKTYDGNWAY-UHFFFAOYSA-N

Canonical SMILES

CC(CCI)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.